Cas no 2059908-04-0 (3-{(2R)-2-methylbutylsulfanyl}thiophene)

3-{(2R)-2-methylbutylsulfanyl}thiophene Chemical and Physical Properties
Names and Identifiers
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- 3-{[(2R)-2-methylbutyl]sulfanyl}thiophene
- 2059908-04-0
- EN300-330356
- 3-(2-Methylbutylsulfanyl)thiophene
- 3-[(2R)-2-Methylbutyl]sulfanylthiophene
- Thiophene, 3-[[(2R)-2-methylbutyl]thio]-
- 3-{(2R)-2-methylbutylsulfanyl}thiophene
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- MDL: MFCD30488099
- Inchi: 1S/C9H14S2/c1-3-8(2)6-11-9-4-5-10-7-9/h4-5,7-8H,3,6H2,1-2H3/t8-/m1/s1
- InChI Key: AHJBMZZJXNJWHC-MRVPVSSYSA-N
- SMILES: S(C1=CSC=C1)C[C@H](C)CC
Computed Properties
- Exact Mass: 186.05369279g/mol
- Monoisotopic Mass: 186.05369279g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 104
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53.5Ų
- XLogP3: 3.8
Experimental Properties
- Density: 1.05±0.1 g/cm3(Predicted)
- Boiling Point: 258.4±13.0 °C(Predicted)
3-{(2R)-2-methylbutylsulfanyl}thiophene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-330356-1g |
3-{[(2R)-2-methylbutyl]sulfanyl}thiophene |
2059908-04-0 | 1g |
$2276.0 | 2023-09-04 | ||
Enamine | EN300-330356-2.5g |
3-{[(2R)-2-methylbutyl]sulfanyl}thiophene |
2059908-04-0 | 2.5g |
$4458.0 | 2023-09-04 | ||
Enamine | EN300-330356-0.1g |
3-{[(2R)-2-methylbutyl]sulfanyl}thiophene |
2059908-04-0 | 0.1g |
$2002.0 | 2023-09-04 | ||
Enamine | EN300-330356-0.5g |
3-{[(2R)-2-methylbutyl]sulfanyl}thiophene |
2059908-04-0 | 0.5g |
$2185.0 | 2023-09-04 | ||
Enamine | EN300-330356-0.25g |
3-{[(2R)-2-methylbutyl]sulfanyl}thiophene |
2059908-04-0 | 0.25g |
$2093.0 | 2023-09-04 | ||
Enamine | EN300-330356-5g |
3-{[(2R)-2-methylbutyl]sulfanyl}thiophene |
2059908-04-0 | 5g |
$6597.0 | 2023-09-04 | ||
Enamine | EN300-330356-1.0g |
3-{[(2R)-2-methylbutyl]sulfanyl}thiophene |
2059908-04-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-330356-10g |
3-{[(2R)-2-methylbutyl]sulfanyl}thiophene |
2059908-04-0 | 10g |
$9781.0 | 2023-09-04 | ||
Enamine | EN300-330356-0.05g |
3-{[(2R)-2-methylbutyl]sulfanyl}thiophene |
2059908-04-0 | 0.05g |
$1912.0 | 2023-09-04 |
3-{(2R)-2-methylbutylsulfanyl}thiophene Related Literature
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
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4. Book reviews
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
Additional information on 3-{(2R)-2-methylbutylsulfanyl}thiophene
Comprehensive Overview of 3-{(2R)-2-methylbutylsulfanyl}thiophene (CAS No. 2059908-04-0): Properties, Applications, and Industry Insights
The chemical compound 3-{(2R)-2-methylbutylsulfanyl}thiophene (CAS No. 2059908-04-0) is a specialized organic molecule that has garnered significant attention in recent years due to its unique structural features and potential applications in various industries. This thiophene derivative, characterized by its 2-methylbutylsulfanyl substituent, exhibits intriguing physicochemical properties that make it a subject of interest for researchers and industrial chemists alike. In this detailed exploration, we will examine the compound's molecular characteristics, synthesis pathways, and emerging applications while addressing frequently asked questions in the field.
From a molecular perspective, 3-{(2R)-2-methylbutylsulfanyl}thiophene belongs to the class of thiophene derivatives, which are known for their electron-rich aromatic systems. The (2R)-2-methylbutyl chain introduces chirality into the molecule, making it particularly interesting for applications requiring stereoselectivity. Recent studies have shown that such sulfanyl-functionalized thiophenes can serve as valuable building blocks in materials science, particularly in the development of organic semiconductors and conductive polymers – areas that have seen explosive growth due to the demand for flexible electronics and sustainable energy solutions.
The synthesis of CAS 2059908-04-0 typically involves the reaction of 3-bromothiophene with (2R)-2-methyl-1-butanethiol under controlled conditions. This process highlights the growing importance of stereoselective synthesis in modern chemical manufacturing, a topic that frequently appears in academic searches and industry forums. The compound's chiral center at the 2-position of the butyl chain opens possibilities for its use in asymmetric catalysis and pharmaceutical intermediates, though it's crucial to note that this particular compound is not currently approved for medicinal use.
In materials science applications, researchers have investigated 3-{(2R)-2-methylbutylsulfanyl}thiophene as a potential component in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The thiophene backbone provides excellent charge transport properties, while the alkylsulfanyl side chain can influence molecular packing and solubility – key parameters that device engineers frequently search for when developing new materials. These applications align perfectly with current global trends toward green energy solutions and flexible electronics, making the compound relevant to contemporary technological challenges.
Analytical characterization of 2059908-04-0 typically involves advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry. The compound's stereochemical purity is of particular importance, given the chiral nature of the 2-methylbutyl moiety. This aspect connects with the broader scientific community's growing interest in chiral separation techniques and enantiomerically pure compounds, topics that consistently rank high in academic search queries.
From a commercial perspective, the availability of 3-{(2R)-2-methylbutylsulfanyl}thiophene remains limited to specialized chemical suppliers, reflecting its status as a research-grade chemical rather than a bulk commodity. However, the increasing demand for specialty thiophene derivatives in materials science suggests potential growth in its market significance. Industry analysts tracking electronic chemicals market trends have noted rising interest in such tailored molecular structures, particularly for applications in printed electronics and organic light-emitting diodes (OLEDs).
Safety considerations for handling CAS 2059908-04-0 follow standard laboratory protocols for organosulfur compounds. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and eye protection is recommended, a precaution that safety-conscious researchers frequently inquire about in professional forums. The compound's storage conditions typically involve protection from light and moisture at controlled temperatures, similar to many air-sensitive organics.
Looking toward future developments, 3-{(2R)-2-methylbutylsulfanyl}thiophene may play a role in advancing molecular electronics and supramolecular chemistry. Its combination of aromatic character and chiral functionality makes it a candidate for more complex self-assembling systems – a hot topic in nanotechnology circles. Researchers investigating bottom-up fabrication approaches often search for precisely such multifunctional building blocks that can bridge the gap between molecular design and macroscopic properties.
In conclusion, 3-{(2R)-2-methylbutylsulfanyl}thiophene (CAS No. 2059908-04-0) represents an intriguing example of how targeted molecular modifications can yield compounds with significant potential in cutting-edge technologies. Its relevance to organic electronics, chiral materials, and sustainable chemistry positions it at the intersection of multiple important research directions. As the scientific community continues to explore the boundaries of functional materials, compounds like this thiophene derivative will likely play increasingly important roles in addressing technological challenges of the 21st century.
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